2-Methoxy-6-propoxypyridin-3-amine
Description
2-Methoxy-6-propoxypyridin-3-amine is a substituted pyridine derivative characterized by methoxy (–OCH₃) and propoxy (–OCH₂CH₂CH₃) groups at the 2- and 6-positions, respectively, and an amine (–NH₂) group at the 3-position. This compound belongs to a class of aminopyridines with diverse applications in medicinal chemistry, agrochemicals, and materials science. The methoxy and propoxy substituents influence its electronic, steric, and solubility properties, making it a candidate for further functionalization or coordination chemistry (e.g., in metal complexes) .
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methoxy-6-propoxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-3-6-13-8-5-4-7(10)9(11-8)12-2/h4-5H,3,6,10H2,1-2H3 |
InChI Key |
JDTQQNMXMTZBES-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=C(C=C1)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-propoxypyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with propylamine under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 2-Methoxy-6-propoxypyridin-3-amine may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-propoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Methoxy-6-propoxypyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-propoxypyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs of 2-Methoxy-6-propoxypyridin-3-amine, focusing on substituent differences and their implications:
Substituent Effects:
- Methoxy vs. Propoxy : The propoxy group in 2-Methoxy-6-propoxypyridin-3-amine increases lipophilicity compared to analogs with smaller alkoxy groups (e.g., methoxy). This may enhance membrane permeability in biological systems .
- Chloro Substitution : The electron-withdrawing Cl in 2-Chloro-6-methoxypyridin-3-amine () enhances electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions.
Physicochemical Properties
- Solubility : The propoxy group in the target compound likely reduces water solubility compared to methoxy-only analogs (e.g., 6-Methoxypyridin-3-amine) but improves solubility in organic solvents .
- Boiling/Melting Points: Limited data available for the target compound, but methyl-substituted analogs (e.g., 6-Methoxy-4-methylpyridin-3-amine) exhibit higher melting points due to increased crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
